molecular formula C16H30O4Sn+2 B160931 Stannous dioctanoate CAS No. 1912-83-0

Stannous dioctanoate

Cat. No.: B160931
CAS No.: 1912-83-0
M. Wt: 405.1 g/mol
InChI Key: JQZRVMZHTADUSY-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Stannous dioctanoate can be synthesized through several methods, including the reaction of stannous oxide with octanoic acid. The reaction typically involves heating the mixture to a temperature range of 115-130°C under vacuum conditions to facilitate the dehydration reaction . The reaction is continued until no further fraction generation is observed, followed by cooling and filtering to obtain the final product .

Industrial Production Methods: In industrial settings, this compound is often produced using the electrochemical method. This method involves using metal tin as the anode and titanium as the cathode in an electrolyte solution of sodium chloride. The reaction conditions include an anode current density of 100-120 A/m², a cathode current density of 800-1000 A/m², and an electrolyte temperature of 60-70°C . This method is preferred due to its stable production process, low cost, and high product quality .

Chemical Reactions Analysis

Types of Reactions: Stannous dioctanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents under ambient conditions.

    Reduction: Basic solutions such as sodium hydroxide.

    Substitution: Organic solvents and appropriate reactants depending on the desired substitution product.

Major Products:

    Oxidation: Tin(IV) compounds.

    Reduction: Metallic bismuth.

    Substitution: Various organotin compounds depending on the reactants used.

Comparison with Similar Compounds

Biological Activity

Stannous dioctanoate, also known as stannous octanoate, is an organotin compound with the chemical formula C16H30O4Sn\text{C}_{16}\text{H}_{30}\text{O}_4\text{Sn}. It has garnered interest in various fields due to its biological activities, particularly in antioxidant properties and its role as a catalyst in polymerization processes. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is a pale yellow liquid that is soluble in organic solvents but insoluble in water. It is primarily synthesized through the reaction of stannous oxide with isooctanoic acid under controlled conditions, which allows for the production of high-purity this compound .

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals, which can lead to oxidative stress and cellular damage. A comparative study evaluated the antioxidant activities of various organotin complexes using the DPPH (1,1-diphenyl-2-picrylhydrazyl) and CUPRAC (cupric ion reducing antioxidant capacity) methods. The results indicated that organotin complexes, including those derived from this compound, showed higher inhibition rates than their corresponding ligands .

Table 1: Antioxidant Activity of this compound and Related Compounds

CompoundDPPH Inhibition (%)CUPRAC Activity (%)
Ligand (IAS)3025
This compound7570
Di-methyltin-di-IAS8580
Phenyltin Complex6055

The data indicates that this compound significantly enhances antioxidant capacity compared to its ligand counterpart, highlighting its potential therapeutic applications in oxidative stress-related conditions.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Radical Scavenging : The tin moiety can donate electrons to free radicals, stabilizing them and preventing cellular damage.
  • Metal Ion Interaction : The presence of tin may facilitate interactions with various biomolecules, enhancing their stability and activity.
  • Catalytic Role : As a catalyst in polymerization reactions, this compound can influence the molecular weight and properties of polymers, which may indirectly affect biological systems .

Case Studies

  • Polymerization Studies : In a study investigating the use of this compound as a catalyst for lactide polymerization, it was found that the compound significantly improved reaction rates and polymer characteristics. The study highlighted its effectiveness in producing polylactides with narrow molecular weight distributions .
  • Toxicity Assessments : While this compound shows promising biological activities, toxicity studies are crucial. Research has indicated that organotin compounds can exhibit cytotoxic effects at high concentrations. Therefore, understanding the dose-response relationship is essential for safe application .
  • Antimicrobial Properties : Additional studies have explored the antimicrobial effects of stannous compounds against various pathogens. This compound demonstrated inhibitory effects against both gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Properties

IUPAC Name

octanoate;tin(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16O2.Sn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZRVMZHTADUSY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Sn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

124-07-2 (Parent)
Record name Octanoic acid, tin(2+) salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10890550
Record name Octanoic acid, tin(2+) salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10890550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1912-83-0
Record name Octanoic acid, tin(2+) salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, tin(2+) salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octanoic acid, tin(2+) salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10890550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tin di(octanoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.023
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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